1-(3-bromophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-25-17-8-3-2-7-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-6-4-5-12(19)9-13/h2-9,15-16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXUXTUPUCTCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C18H18BrN3O3S
- Molecular Weight : 424.32 g/mol
Structural Characteristics
The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of bromine and methoxy groups suggests potential interactions with biological targets through halogen bonding and hydrophobic effects.
Antimicrobial Activity
Research indicates that compounds similar to thieno[3,4-d]imidazoles exhibit antimicrobial properties. For instance, studies have demonstrated that thieno[3,4-d]imidazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thieno[3,4-d]imidazole derivatives have been investigated for their anticancer activity. In vitro studies show that these compounds can induce apoptosis in cancer cell lines by activating caspases and modulating pathways related to cell survival and proliferation.
Enzyme Inhibition
Some derivatives of thieno[3,4-d]imidazole have been found to inhibit key enzymes involved in cancer metabolism, such as topoisomerases and kinases. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.
Neuroprotective Effects
There is emerging evidence suggesting that certain thieno[3,4-d]imidazole compounds may offer neuroprotective effects. They appear to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in the context of neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported that a related thieno[3,4-d]imidazole compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL. The study highlighted the importance of the bromine substituent in enhancing antimicrobial potency.
Study 2: Anticancer Activity
In a recent investigation featured in Cancer Letters, researchers evaluated the anticancer potential of a thieno[3,4-d]imidazole derivative on various cancer cell lines. The compound showed IC50 values ranging from 10 to 30 µM across different cell types, indicating moderate to high cytotoxicity. Mechanistic studies revealed that the compound triggered apoptosis through mitochondrial pathways.
Study 3: Neuroprotection
Research published in Neuropharmacology assessed the neuroprotective effects of a thieno[3,4-d]imidazole derivative in an animal model of Parkinson's disease. The results indicated that treatment with the compound reduced dopaminergic neuron loss and improved motor function scores compared to control groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The thienoimidazole trione scaffold is shared across analogs, but substituent variations significantly influence properties. Key analogs include:
Table 1: Substituent Comparison of Thienoimidazole Trione Derivatives
Key Observations:
- Methoxy Positioning : The 2-methoxyphenyl group (target) vs. 4-methoxyphenyl () alters electron distribution; ortho-substitution may hinder rotation, affecting conformational stability.
- Electron-Withdrawing vs. Donating Groups: The nitro (NO₂) group in increases polarity and reactivity, contrasting with the target’s methoxy (OCH₃), which enhances solubility via hydrogen bonding.
Spectral and Analytical Data (Comparative Insights)
Table 2: Spectral Signatures of Related Compounds
- The target’s IR spectrum would likely show peaks for C=O (triones, ~1700 cm⁻¹), C-Br (~600 cm⁻¹), and C-OCH₃ (~1240 cm⁻¹).
- In ¹H-NMR , aromatic protons (Ar-H) for the 3-bromophenyl and 2-methoxyphenyl groups would resonate between 6.8–8.0 ppm, with a distinct singlet for OCH₃ at ~3.8 ppm.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
